N-Boc-N-bis(PEG1-azide)
Overview
Description
“N-Boc-N-bis(PEG1-azide)” is a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected by acidic conditions . The molecular weight is 343.4 g/mol and the molecular formula is C13H25N7O4 .
Synthesis Analysis
The synthesis of “N-Boc-N-bis(PEG1-azide)” involves the use of azide groups that enable PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions . It’s also used as a reagent in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of “N-Boc-N-bis(PEG1-azide)” consists of a branched PEG derivative with two terminal azide groups and a Boc protected amino group . The molecular weight is 343.4 g/mol and the molecular formula is C13H25N7O4 .Chemical Reactions Analysis
“N-Boc-N-bis(PEG1-azide)” is a click chemistry reagent . The azide groups undergo Click Chemistry with alkyne such as DBCO, BCN or propargyl reagent . Boc can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
“N-Boc-N-bis(PEG1-azide)” has a molecular weight of 343.4 g/mol . The functional group is Boc-protected amine/Azide . The compound should be stored at -20°C .Scientific Research Applications
Synthesis and Characterization in Polymer Science
N-Boc-N-bis(PEG1-azide) finds application in the synthesis of photoaddressable linear−dendritic diblock copolymers, which are composed of poly(ethylene glycol) (PEG) and dendritic aliphatic polyesters. These polymers exhibit properties like liquid crystallinity and photochromism, useful in materials science and nanotechnology (Barrio et al., 2009).
Lubrication Performance in Engineering Applications
In engineering, N-Boc-N-bis(PEG1-azide) derivatives have been explored as additives to enhance the lubrication performance of polyethylene glycol (PEG). These additives significantly reduce wear and friction in steel-steel contacts, offering potential for industrial and mechanical applications (Taher et al., 2014).
Quantum Dot Surface Functionalization in Nanotechnology
In nanotechnology, particularly for quantum dots, N-Boc-N-bis(PEG1-azide) plays a crucial role in bio-orthogonal coupling techniques. This functionalization enhances the quantum dots' utility for in vivo imaging and drug delivery, thanks to its unique chemical properties (Zhan et al., 2016).
Photocatalysis in Environmental Applications
In the field of environmental science, N-Boc-N-bis(PEG1-azide) derivatives are utilized in the fabrication of N-doped photocatalysts like (BiO)2CO3. These materials show excellent visible light photocatalytic activity and stability, making them suitable for pollution control and environmental cleanup (Dong et al., 2012).
Catalysis in Organic Chemistry
In organic synthesis, N-Boc-N-bis(PEG1-azide) is involved in the development of novel catalysts, such as palladium nanoparticles, which facilitate borylation of aryl and benzyl halides. This advances green chemistry practices by enabling efficient and environmentally friendly synthesis processes (Bej et al., 2012).
Drug Delivery in Biomedical Applications
In biomedical research, N-Boc-N-bis(PEG1-azide) derivatives are significant in the development of drug delivery systems. They are used in the conjugation of drugs to improve solubility and targeting, exemplified in the development of paclitaxel conjugates for cancer treatment (Khandare et al., 2006).
Epigenetic Studies in Human Reproduction
Finally, in the field of human reproduction and genetics, research involving N-Boc-N-bis(PEG1-azide) derivatives has contributed to understanding the epigenetic impacts of assisted reproductive technologies, specifically on the methylation patterns of the PEG1 gene in human early pregnancy loss (Zheng et al., 2011).
Mechanism of Action
Target of Action
N-Boc-N-bis(PEG1-azide) is primarily used in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
N-Boc-N-bis(PEG1-azide) is a click chemistry reagent. It contains two terminal azide groups and a Boc protected amino group . The azide groups enable PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .
Biochemical Pathways
The azide groups of N-Boc-N-bis(PEG1-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Pharmacokinetics
As a protac linker, it plays a crucial role in the adme (absorption, distribution, metabolism, and excretion) properties of the final protac molecule .
Result of Action
The primary result of the action of N-Boc-N-bis(PEG1-azide) is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering the protein levels within the cell .
Action Environment
The action of N-Boc-N-bis(PEG1-azide) can be influenced by various environmental factors. For instance, the Boc protected amine can be deprotected under acidic conditions . Additionally, the storage condition for N-Boc-N-bis(PEG1-azide) is typically at -20°C , indicating that temperature can influence its stability.
Future Directions
Biochemical Analysis
Biochemical Properties
N-Boc-N-bis(PEG1-azide) plays a significant role in biochemical reactions, particularly in the process of PEGylation . The azide groups of N-Boc-N-bis(PEG1-azide) can undergo Click Chemistry with molecules containing Alkyne groups . This interaction allows for the creation of a wide range of compounds with diverse biochemical properties .
Cellular Effects
Given its role in PEGylation, it can be inferred that N-Boc-N-bis(PEG1-azide) may influence cell function by modifying the properties of proteins and other biomolecules .
Molecular Mechanism
N-Boc-N-bis(PEG1-azide) exerts its effects at the molecular level through its azide groups, which enable PEGylation via Click Chemistry . This process involves the formation of a covalent bond between the azide group of N-Boc-N-bis(PEG1-azide) and an alkyne group on another molecule .
Temporal Effects in Laboratory Settings
It is known that N-Boc-N-bis(PEG1-azide) is stable under normal storage conditions .
Metabolic Pathways
Given its role in PEGylation, it may interact with enzymes or cofactors involved in the modification of proteins and other biomolecules .
Subcellular Localization
Given its role in PEGylation, it may be found wherever protein modification occurs within the cell .
properties
IUPAC Name |
tert-butyl N,N-bis[2-(2-azidoethoxy)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N7O4/c1-13(2,3)24-12(21)20(6-10-22-8-4-16-18-14)7-11-23-9-5-17-19-15/h4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPOSUHEHQKFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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